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molecular formula C23H27NO2 B1505592 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one CAS No. 40526-64-5

3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one

Cat. No. B1505592
M. Wt: 349.5 g/mol
InChI Key: NUMNJHZZSGKINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124347

Procedure details

A mixture of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (5.28 g; 22.5 mmol), 2-oxindole (3.0 g; 22.5 mmol), and p-toluene sulfonic acid (0.25 g) in toluene (100 ml) is heated under reflux for 18 hours. The reaction mixture is cooled and filtered. The residue is washed with ether and dried @80° C. under vacuum for 18 hours to give 3.4 g (43.2%) of a yellow solid, mp 224°-225° C. (lit. mp 227° C.*).
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
43.2%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])[CH:8]=O)([CH3:4])([CH3:3])[CH3:2].[NH:18]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:20][C:19]1=[O:27].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:4][C:1]([C:5]1[CH:6]=[C:7]([CH:8]=[C:20]2[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[NH:18][C:19]2=[O:27])[CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Name
Quantity
3 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue is washed with ether
CUSTOM
Type
CUSTOM
Details
dried @80° C. under vacuum for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=C1C(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 43.2%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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